molecular formula C7H7BrN2O2 B3070593 2-bromo-N-methyl-6-nitroaniline CAS No. 1004618-77-2

2-bromo-N-methyl-6-nitroaniline

Cat. No.: B3070593
CAS No.: 1004618-77-2
M. Wt: 231.05 g/mol
InChI Key: ODMQHYXPTUCRDC-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a nitro group, and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

2-Bromo-N-methyl-6-nitroaniline is an intermediate used for the synthesis of metabolites of Brimonidine , which is an α2 receptor agonist . The primary target of this compound is the α2 receptor, which plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

The compound interacts with its target, the α2 receptor, through a series of biochemical reactions. The nitro group in the compound is meta directing , which means it directs the incoming electrophile to the meta position relative to itself . This interaction results in changes in the receptor’s activity, leading to the modulation of neurotransmitter release.

Biochemical Pathways

The compound affects the biochemical pathways involved in neurotransmitter release. The nitro group in the compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions result in the modulation of the α2 receptor’s activity and, consequently, the regulation of neurotransmitter release.

Pharmacokinetics

The compound’s molecular weight (23105 ) and its solid physical form suggest that it may have specific ADME properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of Brimonidine metabolites . By modulating the activity of the α2 receptor, the compound can influence neurotransmitter release, potentially leading to changes in neuronal signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to prolonged exposure to air , suggesting that its stability and efficacy may be affected by environmental conditions. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline to introduce the nitro group, followed by bromination to add the bromine atom, and finally, methylation to attach the methyl group. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process includes the use of inorganic acids, bromide solutions, and controlled temperature conditions to achieve high yields and purity. The intermediate products are often filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like hydrogen or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-Bromo-N-methyl-6-nitroaniline has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methyl-6-nitroaniline is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical properties.

Properties

IUPAC Name

2-bromo-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMQHYXPTUCRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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